molecular formula C31H37N3O2S2 B11971505 (5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11971505
M. Wt: 547.8 g/mol
InChI Key: RCWBDOPRKYFKCF-HFTWOUSFSA-N
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Description

The compound “(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the reaction of thiosemicarbazides with α-haloketones or α-haloesters. For this specific compound, the synthetic route might involve:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones.

    Formation of the thiazolidinone ring: This involves the reaction of thiosemicarbazide with α-haloketones.

    Coupling reactions: The final step would involve coupling the pyrazole derivative with the thiazolidinone derivative under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods, ensuring the reactions are efficient, cost-effective, and environmentally friendly. This might include optimizing reaction conditions, using catalysts, and employing continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Thiazolidinones can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazolidinone ring can lead to the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Thiazolidines.

    Substitution products: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

    Catalysis: Thiazolidinones can act as ligands in metal-catalyzed reactions.

    Organic synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Antimicrobial agents: Exhibits activity against a range of bacterial and fungal strains.

    Anticancer agents: Potential to inhibit the growth of cancer cells.

Medicine

    Anti-inflammatory agents: Reduces inflammation in various models.

    Antidiabetic agents: Thiazolidinones are known to improve insulin sensitivity.

Industry

    Agriculture: Used in the development of pesticides and herbicides.

    Pharmaceuticals: Key intermediates in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of thiazolidinones involves interaction with specific molecular targets, such as enzymes or receptors. For example, in anticancer activity, they might inhibit specific kinases or disrupt DNA replication. In antimicrobial activity, they might inhibit cell wall synthesis or disrupt membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic activity.

    Pyrazolines: Known for their anti-inflammatory and anticancer activities.

    Thiazoles: Exhibits a wide range of biological activities.

Uniqueness

The unique combination of the thiazolidinone and pyrazole rings in the compound “(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one” might confer unique biological activities and selectivity towards specific molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C31H37N3O2S2

Molecular Weight

547.8 g/mol

IUPAC Name

(5Z)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H37N3O2S2/c1-4-6-7-8-9-13-18-33-30(35)28(38-31(33)37)21-24-22-34(25-14-11-10-12-15-25)32-29(24)27-17-16-26(20-23(27)3)36-19-5-2/h10-12,14-17,20-22H,4-9,13,18-19H2,1-3H3/b28-21-

InChI Key

RCWBDOPRKYFKCF-HFTWOUSFSA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCCC)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCCC)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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